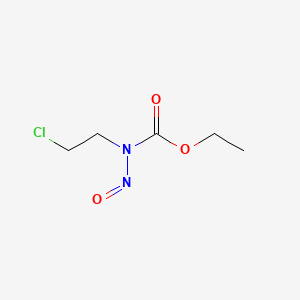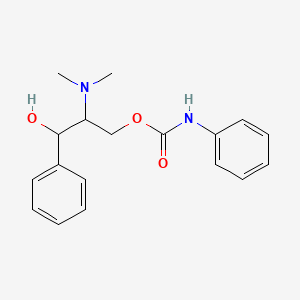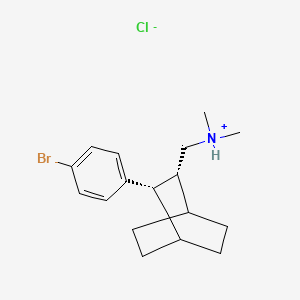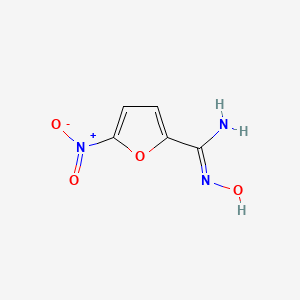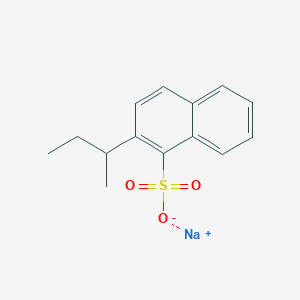
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is an organic compound with the molecular formula C14H16O3S.Na. It is a derivative of naphthalenesulfonic acid where the sulfonic acid group is substituted with a (1-methylpropyl) group and neutralized with a sodium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt typically involves the sulfonation of naphthalene followed by alkylation with a (1-methylpropyl) group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a suitable alkylating agent under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where naphthalene is first sulfonated using sulfuric acid. The resulting naphthalenesulfonic acid is then reacted with a (1-methylpropyl) group in the presence of a catalyst. The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, sulfonic acid derivatives, and substituted naphthalenes.
Aplicaciones Científicas De Investigación
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a surfactant in various biological experiments.
Industry: The compound is used in the manufacture of detergents, dispersants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the (1-methylpropyl) group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt
- Naphthalenesulfonic acid, 1-methyl-, sodium salt
- Naphthionic acid
Uniqueness
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain industrial and research applications.
Propiedades
Número CAS |
111330-30-4 |
|---|---|
Fórmula molecular |
C14H15NaO3S |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
sodium;2-butan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)14(12)18(15,16)17;/h4-10H,3H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
GAUOUWADCJHGBB-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


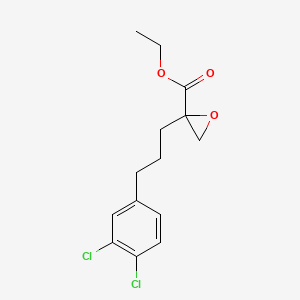
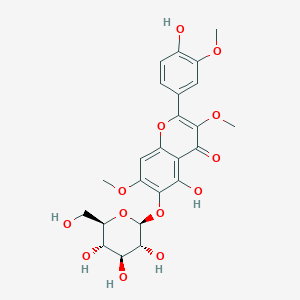
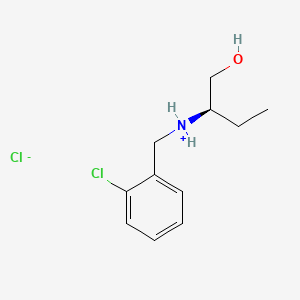
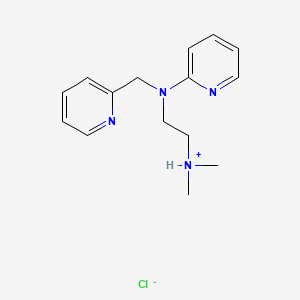
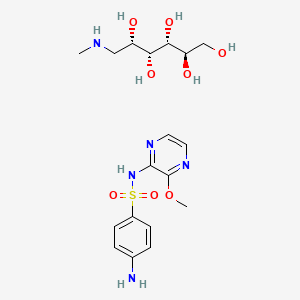

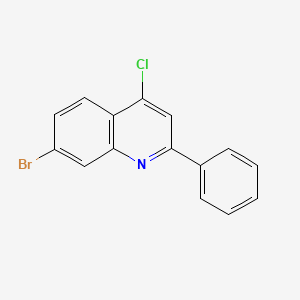

![2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
